molecular formula C16H14F3N5O2S B2532298 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 921083-42-3

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2532298
CAS No.: 921083-42-3
M. Wt: 397.38
InChI Key: GEKISOBDKIRHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the trifluoromethylbenzenesulfonamide. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The trifluoromethylbenzenesulfonamide can be prepared by reacting trifluoromethylbenzenesulfonyl chloride with an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzenesulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group, a tetrazole ring, and a benzenesulfonamide moiety. This combination imparts the compound with enhanced chemical stability, reactivity, and potential biological activity .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-11-5-7-13(8-6-11)24-15(21-22-23-24)10-20-27(25,26)14-4-2-3-12(9-14)16(17,18)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKISOBDKIRHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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